

# understanding the chemical structure-bioactivity relationship

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *p*-Methylcinnamaldehyde

Cat. No.: B151977

[Get Quote](#)

An In-Depth Technical Guide: Understanding the Chemical Structure-Bioactivity Relationship

## Foreword: From Blueprint to Biological Function

As a Senior Application Scientist, I've had the privilege of operating at the confluence of chemistry, biology, and data science. The most profound challenge—and indeed, the greatest opportunity—in drug discovery is deciphering the intricate language spoken between a chemical structure and a biological system. This guide is born from that experience. It is not a mere collection of protocols but a narrative of scientific reasoning. We will explore not just the "how" but the "why" behind our choices, illuminating the causal chain from a molecule's blueprint to its biological effect. Our journey is one of iterative design, rigorous testing, and predictive modeling, a cycle that transforms promising compounds into life-changing therapeutics.

## Part 1: The Core Principle - The Structure-Activity Relationship (SAR)

The foundational concept of medicinal chemistry is the Structure-Activity Relationship (SAR), which posits that the biological activity of a chemical compound is a direct function of its molecular structure.<sup>[1][2]</sup> By systematically modifying a molecule's structure, we can observe corresponding changes in its biological effects, allowing us to deduce which structural features are crucial for its desired activity.<sup>[3][4]</sup> This process is akin to learning a language; we identify the molecular "words" and "grammar" that elicit a specific biological response.<sup>[5]</sup>

## The Physicochemical Language of Bioactivity

The interaction between a drug and its target is governed by non-covalent forces, dictated by the molecule's physicochemical properties. Understanding these properties is essential for rational drug design.

- **Lipophilicity:** Often quantified as the octanol-water partition coefficient (LogP), this property describes a compound's affinity for a fatty, nonpolar environment versus a watery, polar one. [6] Lipophilicity is critical for a drug's ability to cross cell membranes and influences its absorption, distribution, metabolism, and excretion (ADME).[6]
- **Electronic Properties:** The distribution of electrons in a molecule (its polarity, ionizability, and hydrogen bonding capacity) dictates how it "sees" and interacts with its biological target.[7] For example, a hydrogen bond donor on a drug must align perfectly with an acceptor on its target protein for a stable interaction to occur.[3]
- **Steric Factors:** The size and shape of a molecule determine its ability to fit into the binding site of a target, much like a key fitting into a lock.[7] Even minor changes in shape can prevent a drug from binding effectively.

## Guiding Principle: "Drug-Likeness" and Lipinski's Rule of Five

In 1997, Christopher A. Lipinski analyzed the properties of successful oral drugs and formulated a set of guidelines known as the Rule of Five.[8][9] These are not strict rules but rather a "rule of thumb" to assess the "drug-likeness" of a compound and its potential for good oral bioavailability.[10][11] A compound is more likely to be an orally active drug if it violates no more than one of the following criteria.[9]

| Parameter               | Guideline     | Rationale                                                                                                |
|-------------------------|---------------|----------------------------------------------------------------------------------------------------------|
| Molecular Weight (MW)   | < 500 Daltons | Smaller molecules are more easily absorbed and transported.                                              |
| LogP                    | < 5           | Ensures a balance between solubility and membrane permeability. <a href="#">[6]</a> <a href="#">[10]</a> |
| Hydrogen Bond Donors    | ≤ 5           | Too many H-bond donors can hinder passage through lipid membranes.                                       |
| Hydrogen Bond Acceptors | ≤ 10          | Too many H-bond acceptors can also negatively impact permeability.                                       |

Table 1: A summary of Lipinski's Rule of Five, a foundational guideline in medicinal chemistry for predicting the oral bioavailability of a drug candidate.[\[8\]](#)[\[9\]](#)[\[11\]](#)

## Part 2: The Experimental Foundation - Quantifying Bioactivity

SAR is an empirical science at its heart. To understand the relationship between structure and activity, we must first be able to reliably measure that activity. This is the domain of bioassays. The choice of assay is a critical decision driven by the specific question being asked—are we looking for a direct interaction with a purified protein, or a functional outcome in a complex cellular environment?

### Biochemical vs. Cell-Based Assays: A Causal Choice

- **Biochemical Assays:** These assays use purified components, such as a target enzyme and a substrate, to measure the direct effect of a compound on its intended target. They are excellent for confirming direct binding and determining potency (e.g., IC<sub>50</sub> values) in a clean, controlled system.

- Cell-Based Assays: These assays use living cells to measure a compound's effect in a more physiologically relevant context.<sup>[12]</sup> They can provide crucial information about a compound's ability to cross cell membranes, its potential toxicity, and its effect on complex signaling pathways.<sup>[13][14]</sup> Cell-based assays are indispensable for moving from a "hit" that binds a target to a "lead" that has a desired effect in a biological system.<sup>[15]</sup>



[Click to download full resolution via product page](#)

Caption: A workflow illustrating the progression from high-throughput screening to lead optimization, narrowing the number of compounds at each stage based on increasingly complex biological questions.

## Protocol Deep Dive 1: Cell-Based Cytotoxicity Assay (MTT)

This protocol outlines a common method to assess a compound's effect on cell viability, a critical early indicator of potential toxicity.

Objective: To determine the concentration at which a compound reduces the viability of a cell population by 50% (IC<sub>50</sub>).

Methodology:

- Cell Seeding: Plate a chosen cell line (e.g., HeLa cells) into a 96-well microtiter plate at a predetermined density (e.g., 5,000 cells/well). Incubate for 24 hours to allow cells to adhere.
- Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control and a known cytotoxic agent as a positive control.
- Incubation: Incubate the plate for a specified duration (e.g., 48-72 hours) to allow the compound to exert its effect.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
- Solubilization: After a few hours of incubation with MTT, add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is directly proportional to the number of viable cells.
- Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC<sub>50</sub> value.

## Protocol Deep Dive 2: Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.<sup>[16]</sup> This provides a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and the enthalpic ( $\Delta H$ ) and entropic ( $\Delta S$ ) contributions.<sup>[17]</sup><sup>[18]</sup>

Objective: To characterize the thermodynamic forces driving the binding of a compound to its target protein.

Methodology:

- Sample Preparation: Prepare the purified target protein in a buffer solution and the compound (ligand) in the exact same buffer to avoid heat of dilution artifacts. The protein is placed in the sample cell, and the ligand is loaded into the injection syringe.[19]
- Instrument Setup: Equilibrate the instrument to the desired temperature. A reference cell is filled with buffer.
- Titration: A series of small, precise injections of the ligand are made into the sample cell containing the protein.[20]
- Heat Measurement: The instrument measures the minute temperature difference between the sample and reference cells after each injection, which corresponds to the heat of binding.
- Data Acquisition: The raw data is a series of peaks, with the area of each peak corresponding to the heat released or absorbed during that injection.
- Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters (KD, n, ΔH).[20] Understanding whether a compound's binding is driven by enthalpy (favorable bond formation) or entropy (release of ordered water molecules) provides invaluable insight for rational lead optimization.[17]

| Technique             | Primary Measurement        | Key Output                | Throughput | Structural Info |
|-----------------------|----------------------------|---------------------------|------------|-----------------|
| ITC                   | Heat Change (ΔH)           | KD, ΔH, ΔS, Stoichiometry | Low        | No              |
| SPR                   | Change in Refractive Index | kon, koff, KD             | Medium     | No              |
| X-ray Crystallography | X-ray Diffraction Pattern  | 3D Atomic Structure       | Low        | High            |

Table 2: A comparative summary of key biophysical techniques used to characterize protein-ligand interactions.

## Part 3: The Predictive Powerhouse - Computational Modeling

While experimental assays provide the "ground truth," they can be time-consuming and expensive. Computational methods allow us to screen vast virtual libraries of compounds and build predictive models, dramatically accelerating the discovery process.[21][22] These approaches are broadly categorized as ligand-based or structure-based.[23]

### Ligand-Based Design: Learning from Known Actives

When the 3D structure of the biological target is unknown, we can derive insights from a set of known active and inactive molecules.

**Quantitative Structure-Activity Relationship (QSAR):** QSAR is a computational method that attempts to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activity.[7][24] A QSAR model is essentially a mathematical equation that can predict the activity of new, unsynthesized molecules.[25]

The process involves:

- Data Collection: Assembling a dataset of compounds with known biological activities.
- Descriptor Calculation: Computing hundreds of numerical descriptors for each molecule that represent its physicochemical properties (e.g., molecular weight, LogP, charge distribution). [7]
- Model Building: Using statistical methods or machine learning to build a model that relates the descriptors to the observed activity.[26][27]
- Validation: Rigorously testing the model's predictive power on an external set of compounds.



[Click to download full resolution via product page](#)

Caption: A flowchart outlining the key steps in developing and validating a Quantitative Structure-Activity Relationship (QSAR) model.

# Structure-Based Design: Leveraging the Target's Blueprint

When the 3D structure of the target protein is available, we can use structure-based methods to design and prioritize compounds.

## Protocol Deep Dive 3: X-ray Crystallography for Protein-Ligand Complexes

X-ray crystallography provides an atomic-level snapshot of how a ligand binds to its target protein.[28][29] This detailed structural information is invaluable for understanding SAR and guiding the design of more potent and selective compounds.[30][31]

**Objective:** To determine the three-dimensional structure of a protein-ligand complex.

**Methodology:**

- Complex Formation & Crystallization:
  - Co-crystallization: The purified protein is incubated with the ligand in excess before setting up crystallization screens. This is often the method of choice when the ligand induces a conformational change.[32]
  - Soaking: If apo (ligand-free) crystals of the protein can be grown, they are transferred to a solution containing the ligand, allowing it to diffuse into the crystal's active site. This method is higher-throughput for screening multiple compounds.[32]
- Data Collection: The protein-ligand crystal is exposed to a high-intensity X-ray beam, typically at a synchrotron. The crystal diffracts the X-rays into a specific pattern of spots.
- Structure Solution: The diffraction pattern is processed to determine the electron density map of the molecule in the crystal.
- Model Building and Refinement: An atomic model of the protein and its bound ligand is built into the electron density map. This model is then refined to best fit the experimental data. The final structure reveals the precise orientation of the ligand in the binding pocket and all the key interactions (hydrogen bonds, hydrophobic contacts) it makes with the protein.

## Part 4: The Iterative Cycle - Integrating Data for Lead Optimization

Drug discovery is not a linear process but an iterative cycle of design, synthesis, and testing. [33] The goal of lead optimization is to refine a promising "hit" compound into a clinical candidate by improving its potency, selectivity, and pharmacokinetic properties while minimizing toxicity.[34][35][36][37]



[Click to download full resolution via product page](#)

Caption: The cyclical and iterative nature of modern drug discovery, integrating computational design, chemical synthesis, biological testing, and data analysis.

## The Critical Role of ADMET Profiling

A compound can be incredibly potent against its target, but it will fail as a drug if it cannot reach that target in the body or if it is toxic.[38] Therefore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are incorporated early in the discovery process to eliminate unsuitable candidates and avoid costly late-stage failures.[39][40][41] In vitro assays that predict properties like metabolic stability, plasma protein binding, and potential for drug-drug interactions are now standard components of the lead optimization cascade.[42]

## Case Study: Fragment-Based Drug Discovery (FBDD)

FBDD is a powerful strategy that embodies the principles of modern drug discovery.[43] Instead of screening large, complex molecules, FBDD starts by identifying very small, low-molecular-weight "fragments" (MW < 300 Da) that bind weakly to the target.[44][45]

- Screening: A library of a few thousand fragments is screened using highly sensitive biophysical techniques like X-ray crystallography or NMR, as the binding affinities are often too weak for traditional assays.[46][47]
- Hit Validation: The binding of these weak hits is confirmed.
- Fragment Evolution: The high-resolution structural information obtained from crystallography is then used to "grow" the fragment, adding functional groups that make new, favorable interactions with the protein, or to "link" two different fragments that bind in adjacent pockets. [46]

This approach is highly efficient because it explores chemical space more effectively and builds potency in a rational, structure-guided manner, often leading to lead compounds with better physicochemical properties.[44]

## Conclusion: A Multidisciplinary Endeavor

Understanding the chemical structure-bioactivity relationship is the central challenge of drug discovery. It is a journey that begins with a hypothesis and proceeds through a continuous cycle of design, synthesis, and testing. Success in this field requires a deep integration of medicinal chemistry, cell biology, biophysics, and computational science. By leveraging experimental data to build and refine predictive models, and by using structural insights to

guide chemical design, we can navigate the complexities of biology to create novel medicines that are both safe and effective.

## References

- A Review on Applications of Computational Methods in Drug Screening and Design - PMC. (n.d.). National Center for Biotechnology Information.
- Isothermal titration calorimetry in drug discovery - PubMed. (n.d.). National Center for Biotechnology Information.
- Importance of ADME and Toxicology Studies in Drug Discovery. (2023, April 19). Platypus Technologies.
- Studying protein-ligand interactions using X-ray crystallography - PubMed. (n.d.). National Center for Biotechnology Information.
- SAR: Structure Activity Relationships - Collaborative Drug Discovery. (2025, June 3). Collaborative Drug Discovery.
- A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- The Role of Lead Optimization in Drug Discovery | Biobide. (n.d.). Biobide.
- Quantitative Structure-Activity Relationship (QSAR): A Review - IJNRD. (n.d.). International Journal of Novel Research and Development.
- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. (n.d.). Sai Life Sciences.
- Review on: quantitative structure activity relationship (QSAR) modeling - MedCrave online. (2018, April 27). MedCrave.
- X-ray crystallography of protein-ligand interactions - PubMed. (n.d.). National Center for Biotechnology Information.
- Translational Research: Lead Optimization - NIDDK. (n.d.). National Institute of Diabetes and Digestive and Kidney Diseases.
- Structure Activity Relationships - Drug Design Org. (n.d.). Drug Design Org.
- What are the methods of lead optimization in drug discovery? - Patsnap Synapse. (2025, May 21). Patsnap.
- Lead Optimization and Preclinical Development - Creative Biostucture Drug Discovery. (n.d.). Creative Biostucture.
- Structure-Activity Relationship (SAR) Studies - Oncodesign Services. (n.d.). Oncodesign Services.
- Fragment-based lead discovery - Wikipedia. (n.d.). Wikipedia.
- Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (n.d.). Lifescience Global.

- The Innovative Approaches of Fragment Based Drug Discovery (FBDD) and the Therapeutic Interventions of Drug Development - Longdom Publishing. (2023, December 28). Longdom Publishing.
- Applications of Quantitative Structure-Activity Relationships (QSAR) based Virtual Screening in Drug Design: A Review - PubMed. (n.d.). National Center for Biotechnology Information.
- What is the structure-activity relationship SAR in drug design? - Patsnap Synapse. (2025, May 21). Patsnap.
- Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures. (2024, February 16). PharmaFeatures.
- The Importance of Pharmaceutical ADME Studies | Contract Laboratory. (2023, September 22). Contract Laboratory.
- Exploring the Structure-Activity Relationship (SAR) of Drugs - AZoLifeSciences. (2021, February 1). AZoLifeSciences.
- Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - Frontiers. (2018, October 10). Frontiers.
- Lipinski's rule of five – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online.
- ITC Assay Service for Drug Discovery - Reaction Biology. (n.d.). Reaction Biology.
- Importance of ADME/Tox in Early Drug Discovery | Computational Chemistry | Blog. (2022, January 21). Schrödinger.
- Lipinski's rule of five - Wikipedia. (n.d.). Wikipedia.
- Purpose of ADME Studies in Drug Development - AZoLifeSciences. (2021, February 3). AZoLifeSciences.
- Cell-Based Assays for Drug Discovery | Reaction Biology. (n.d.). Reaction Biology.
- Computational Approaches in Drug Designing and Their Applications | Springer Nature Experiments. (n.d.). Springer Nature.
- X-Ray Crystallography of Protein-Ligand Interactions - Springer Nature Experiments. (n.d.). Springer Nature.
- Computational Methods in Drug Discovery - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information.
- Computational Methods for Drug Discovery and Design - ACS Publications. (n.d.). American Chemical Society Publications.
- X-ray crystallographic studies of protein–ligand interactions - Portland Press. (n.d.). Portland Press.
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025, March 10). TA Instruments.
- An Introduction to Fragment-Based Drug Discovery (FBDD) - Drug Hunter. (2022, May 10). Drug Hunter.

- The Rule of 5 - Two decades later - Sygnature Discovery. (n.d.). Sygnature Discovery.
- [PDF] Computational Methods in Drug Discovery | Semantic Scholar. (n.d.). Semantic Scholar.
- A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti. (n.d.). MDPI.
- Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. (n.d.). Peak Proteins.
- A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity - MDPI. (n.d.). MDPI.
- Mastering Lipinski Rules for Effective Drug Development - bioaccesssla.com. (n.d.). Bioaccess.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. collaborativedrug.com [collaborativedrug.com]
- 2. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 7. ijnrd.org [ijnrd.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Mastering Lipinski Rules for Effective Drug Development [bioaccesssla.com]

- 12. reactionbiology.com [reactionbiology.com]
- 13. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifescienceglobal.com [lifescienceglobal.com]
- 15. miltenyibiotec.com [miltenyibiotec.com]
- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 17. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 19. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [PDF] Computational Methods in Drug Discovery | Semantic Scholar [semanticscholar.org]
- 24. Review on: quantitative structure activity relationship (QSAR) modeling - MedCrave online [medcraveonline.com]
- 25. mdpi.com [mdpi.com]
- 26. Applications of Quantitative Structure-Activity Relationships (QSAR) based Virtual Screening in Drug Design: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ddg-pharmfac.net [ddg-pharmfac.net]
- 28. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. portlandpress.com [portlandpress.com]
- 30. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 32. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 33. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]

- 34. [lifesciences.danaher.com](http://lifesciences.danaher.com) [lifesciences.danaher.com]
- 35. The Role of Lead Optimization in Drug Discovery | Biobide [biobide.com](http://biobide.com)
- 36. [niddk.nih.gov](http://niddk.nih.gov) [niddk.nih.gov]
- 37. Lead Optimization and Preclinical Development - Creative Biostucture Drug Discovery [drug-discovery.creative-biostucture.com](http://drug-discovery.creative-biostucture.com)
- 38. [lifechemicals.com](http://lifechemicals.com) [lifechemicals.com]
- 39. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org](http://lnhlifesciences.org)
- 40. [azolifesciences.com](http://azolifesciences.com) [azolifesciences.com]
- 41. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com](http://thermofisher.com)
- 42. [contractlaboratory.com](http://contractlaboratory.com) [contractlaboratory.com]
- 43. Fragment-based lead discovery - Wikipedia [en.wikipedia.org](http://en.wikipedia.org)
- 44. [drughunter.com](http://drughunter.com) [drughunter.com]
- 45. [wuxibiology.com](http://wuxibiology.com) [wuxibiology.com]
- 46. [longdom.org](http://longdom.org) [longdom.org]
- 47. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com](http://pharmafeatures.com)
- To cite this document: BenchChem. [understanding the chemical structure-bioactivity relationship]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b151977#understanding-the-chemical-structure-bioactivity-relationship>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)